Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-oxo-1-propan-2-ylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)10-5-7(4-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDZQKXBBVWZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606291 | |
| Record name | Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59857-84-0 | |
| Record name | Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate involves the reaction of itaconic acid methyl ester with isopropyl amine. In this process, 59.1 g (1 mol) of isopropyl amine is added dropwise to 158 g (1 mol) of itaconic acid methyl ester in 120 ml of diethyl ether over the course of 30 minutes . The reaction mixture is then stirred and allowed to react, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions may result in various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development and Synthesis
Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate serves as a versatile building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have shown potential as antimicrobial agents against resistant strains of bacteria such as Staphylococcus aureus .
Case Study: Antimicrobial Activity
A study evaluated the Minimum Inhibitory Concentration (MIC) of various derivatives derived from this compound against Staphylococcus aureus. The results indicated that one derivative exhibited an MIC of 12.5 µg/mL, significantly lower than the standard antibiotic, which had an MIC of 50 µg/mL .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound derivative | 12.5 | Staphylococcus aureus (MRSA) |
| Standard Antibiotic | 50 | Staphylococcus aureus |
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit anticancer properties. In vitro studies on lung cancer cell lines, such as A549, revealed that these compounds induce apoptosis and inhibit cell proliferation.
Case Study: Anticancer Mechanism Investigation
In a study involving A549 cell lines, the IC50 was found to be 15 µM, indicating effective induction of apoptosis via caspase activation. Another cell line, HCT116, showed an IC50 of 20 µM with a mechanism involving inhibition of cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis via caspase activation |
| HCT116 | 20 | Inhibition of cell cycle progression |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Animal model studies indicated a significant reduction in paw edema in carrageenan-induced inflammation models, suggesting its potential therapeutic application in inflammatory diseases .
Materials Science
In materials science, this compound is explored for developing new materials with specific properties. Its unique structure allows it to be incorporated into polymers and coatings that require enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate involves its interaction with specific molecular targets and pathways The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 59857-84-0
- Molecular Formula: C₉H₁₅NO₃
- Molecular Weight : 185.22 g/mol
- Purity : ≥95% (as per commercial suppliers) .
Structural Features: This compound consists of a pyrrolidine ring substituted with a ketone group at position 2, a methyl ester at position 4, and an isopropyl group at position 1 (Fig. 1).
Physicochemical Properties :
- Storage : Stable at room temperature (RT) under anhydrous conditions; long-term storage at -20°C or -80°C is recommended .
Applications :
Primarily utilized in medicinal chemistry research as a building block for synthesizing pharmacologically active molecules. Its ester and ketone functionalities make it a versatile intermediate for modifications targeting enzyme inhibition or receptor modulation .
Comparison with Structural Analogs
While direct comparative studies on Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate are scarce in the literature, its structural and functional analogs provide insights into key differences (Table 1).
Table 1: Comparative Analysis of this compound and Selected Analogs
Key Observations:
Structural Complexity :
- This compound exhibits a unique combination of a pyrrolidine ring, ketone, and ester groups. In contrast, PMVA (an antioxidant) integrates a vanillic acid backbone with a pyrrolidine substituent, enhancing its radical-scavenging capacity .
- Dimethyl fumarate, a smaller molecule with a simple fumarate ester structure, directly activates the Nrf2 pathway, unlike the pyrrolidine derivatives .
Functional Group Impact :
- The isopropyl group in this compound likely increases lipophilicity compared to unsubstituted pyrrolidine analogs, influencing membrane permeability in biological systems.
- The oxadiazole ring in Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate introduces aromaticity and rigidity, which may enhance stability in agrochemical formulations .
Biological Activity :
- While this compound is primarily a synthetic intermediate, PMVA and dimethyl fumarate demonstrate direct therapeutic effects (antioxidant and anti-inflammatory, respectively) due to their distinct functional motifs .
Synthetic Utility :
- The ester group in this compound facilitates hydrolysis to carboxylic acids, enabling further derivatization. This contrasts with the oxadiazole-containing analog, where the heterocycle is less reactive under standard conditions .
Biological Activity
Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a five-membered ring with nitrogen, a carbonyl group, and a carboxylate group, suggests various interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | Approximately 171.23 g/mol |
| Structure | Pyrrolidine ring with carbonyl and carboxylate groups |
The presence of chirality at the 4-position allows for two enantiomers, which may exhibit different biological activities. The isopropyl group at position 1 enhances its steric properties, influencing both reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulator , affecting biochemical pathways critical to cellular functions. This interaction is facilitated by the compound's ability to form hydrogen bonds and adapt conformationally to fit specific binding sites.
Biological Activities and Applications
Research indicates that this compound has potential applications in:
- Medicinal Chemistry : Its structural characteristics make it a candidate for drug development, particularly in creating new therapeutic agents targeting metabolic pathways.
- Enzyme Inhibition Studies : The compound is being explored for its ability to inhibit specific enzymes involved in disease processes, potentially offering new avenues for treatment.
Case Studies
- Enzyme Interaction Studies : Preliminary studies have shown that this compound can selectively bind to certain enzymes, which could lead to significant pharmacological effects. For instance, its inhibitory action on enzymes related to metabolic disorders has been documented, suggesting its potential as a therapeutic agent.
- Comparative Analysis : When compared to similar compounds like Methyl 1-Isopropyl-2-oxopyrrolidine-3-carboxylate, this compound exhibited enhanced binding affinity towards specific biological targets due to its unique substitution pattern on the pyrrolidine ring .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated selective inhibition of key enzymes |
| Binding Affinity | Higher affinity for specific receptors compared to related compounds |
| Pharmacological Potential | Promising candidate for drug development in metabolic diseases |
Q & A
Q. What are the optimal synthetic routes for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, and how can purity be ensured?
Methodological Answer:
- Key Steps :
- Esterification : React 4-carboxy pyrrolidone derivatives with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.
- Isopropyl Introduction : Use alkylation or nucleophilic substitution at the pyrrolidine nitrogen, employing isopropyl halides or Mitsunobu conditions.
- Oxidation : Introduce the 2-oxo group via oxidation of the pyrrolidine ring using Jones reagent or Swern oxidation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water mixtures).
- Purity Validation : Monitor by TLC and confirm via HPLC (>95% purity) and elemental analysis.
- Reference : Analogous synthesis of ethyl pyrrole carboxylates (e.g., Ethyl 3-methyl-1H-pyrrole-2-carboxylate) via acyl chloride coupling .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Pyrrolidine Ring : Look for signals at δ 2.5–3.5 ppm (N–CH(CH₂CH₃)₂) and δ 4.0–4.5 ppm (ester OCH₃).
- 2-Oxo Group : Carbonyl resonance at ~δ 170–175 ppm in ¹³C NMR.
- IR : Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (amide/keto).
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isopropyl or methoxy groups).
- Reference : Structural validation of ethyl 1-methyl-2-oxopyridine-4-carboxylate via InChI and PubChem data .
Advanced Questions
Q. How can the puckering conformation of the pyrrolidine ring be analyzed using crystallographic data?
Methodological Answer:
- Crystallography Tools : Use SHELX for structure refinement and ORTEP-3 for 3D visualization .
- Puckering Parameters : Apply Cremer-Pople coordinates to quantify ring non-planarity . For a five-membered ring:
- Amplitude (q₂) : Measures deviation from planarity.
- Phase Angle (φ) : Describes puckering mode (e.g., envelope vs. twist).
- Example Table :
| Parameter | Value |
|---|---|
| q₂ | 0.45 Å |
| φ | 120° |
- Case Study : Analysis of similar spiro compounds via Acta Crystallographica data .
Q. How can contradictions between computational (DFT) and experimental (XRD) bond lengths be resolved?
Methodological Answer:
- Root Cause : Discrepancies often arise from solvent effects, crystal packing forces, or basis set limitations in DFT.
- Validation Steps :
- Benchmark Calculations : Compare multiple DFT functionals (B3LYP, M06-2X) with dispersion corrections.
- Hirshfeld Analysis : Use CrystalExplorer to assess intermolecular interactions affecting XRD geometry.
- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for thermal motion.
- Reference : Conformational studies of cyclohexane derivatives using puckering coordinates .
Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?
Methodological Answer:
- pH Stability Testing :
- Buffer Systems : Incubate the compound in PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) at 37°C.
- Degradation Monitoring : Use LC-MS to track ester hydrolysis or keto-enol tautomerism.
- Stabilization :
- Lyophilization : Store as a lyophilized powder under inert gas.
- Co-solvents : Add DMSO or cyclodextrins to aqueous solutions to reduce hydrolysis.
- Reference : Stability protocols for pyridinecarboxylate derivatives in drug discovery .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across cell-based assays?
Methodological Answer:
- Troubleshooting Checklist :
- Compound Solubility : Confirm solubility in assay media via nephelometry.
- Metabolic Interference : Test for off-target effects using isopropyl/esterase inhibitors.
- Batch Variability : Compare multiple synthetic batches via HPLC-MS.
- Case Study : Reproducibility issues in ethyl pyrrole carboxylate bioactivity due to uncharacterized byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
